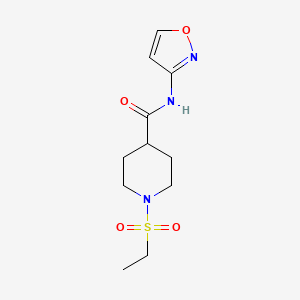

1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, starting with the reaction of specific sulfonyl chlorides with ethyl piperidine-4-carboxylate or similar compounds, leading to the formation of a variety of sulfonamide derivatives with potential biological activities (Khalid et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used to characterize the molecular structure of synthesized compounds, confirming their expected structures and providing insights into their molecular conformations (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds similar to "1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide" have been explored for their reactivity and chemical properties, including their potential as inhibitors for specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of therapeutic agents (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

- Synthesis and Antibacterial Study of Related Compounds : Research has explored the synthesis of N-substituted derivatives of compounds related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. These derivatives have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Potential

- Synthesis and Evaluation as Anticancer Agents : Another study investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, and evaluated them as potential anticancer agents. Certain compounds showed strong anticancer activity, indicating the potential of related structures in cancer treatment (Rehman et al., 2018).

Acetylcholinesterase Inhibition

- Anti-Acetylcholinesterase Activity : Compounds similar to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as inhibitors, suggesting potential applications in treating conditions like Alzheimer’s disease (Khalid et al., 2014).

Applications in Li-ion Batteries

- Use in Li-ion Batteries : A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, demonstrated its application as a co-solvent in Li-ion batteries. This indicates the potential of similar compounds in enhancing the performance of battery electrolytes (Kim et al., 2013).

Radioligand for Acetylcholinesterase

- Radioligand for AChE Imaging : Compounds with structural similarities to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been explored as radioligands for in vivo imaging of acetylcholinesterase, a key enzyme in the cholinergic system (Brown-Proctor et al., 1999).

Antioxidant and Anticholinesterase Activities

- Antioxidant and Anticholinesterase Properties : Research on sulfonyl hydrazones with piperidine rings, structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, has highlighted their significance in medicinal chemistry. These compounds have been evaluated for antioxidant capacity and anticholinesterase activity, showing promising results (Karaman et al., 2016).

Cyclin-Dependent Kinase Inhibition

- Cyclin-Dependent Kinase Inhibitors : A study investigated the use of beta-piperidinoethylsulfides, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, as inhibitors of cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This suggests potential applications in cancer therapy (Griffin et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-9(4-7-14)11(15)12-10-5-8-18-13-10/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWPZVDJDGSYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)